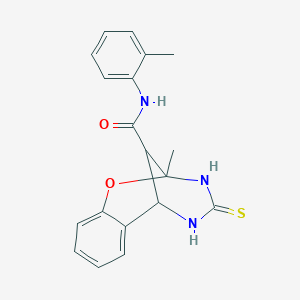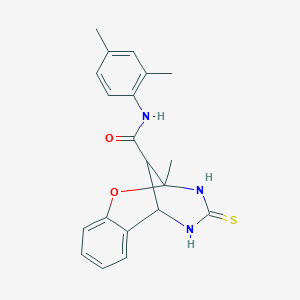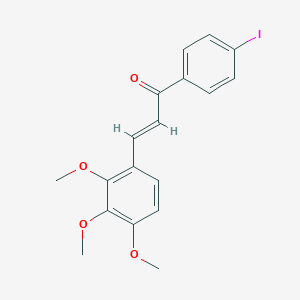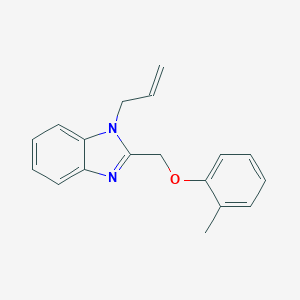![molecular formula C27H21F3N2O4S2 B384205 9-(4-methoxyphenyl)-14-[3-(trifluoromethyl)phenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B384205.png)
9-(4-methoxyphenyl)-14-[3-(trifluoromethyl)phenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(4-methoxyphenyl)-7-(3-(trifluoromethyl)phenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-methoxyphenyl)-7-(3-(trifluoromethyl)phenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thiazolo ring: This can be achieved through the reaction of a suitable thiol with a halogenated precursor under basic conditions.
Cyclization: The intermediate is then subjected to cyclization reactions to form the core structure of the compound.
Functional Group Introduction: The methoxyphenyl and trifluoromethylphenyl groups are introduced through electrophilic aromatic substitution reactions.
Final Cyclization and Functionalization: The final steps involve further cyclization and functionalization to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
10-(4-methoxyphenyl)-7-(3-(trifluoromethyl)phenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
10-(4-methoxyphenyl)-7-(3-(trifluoromethyl)phenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its complex structure and functional groups make it suitable for use in the development of advanced materials with specific properties.
Biological Studies: The compound can be used in biological studies to understand its interactions with various biomolecules and its potential effects on biological systems.
Mécanisme D'action
The mechanism of action of 10-(4-methoxyphenyl)-7-(3-(trifluoromethyl)phenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-(4-methoxyphenyl)-7-(3-(trifluoromethyl)phenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5’,4’5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione: shares similarities with other compounds that have thiazolo and thiopyrano rings, as well as those with methoxyphenyl and trifluoromethylphenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and physical properties. This makes it distinct from other similar compounds and potentially useful for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C27H21F3N2O4S2 |
|---|---|
Poids moléculaire |
558.6g/mol |
Nom IUPAC |
9-(4-methoxyphenyl)-14-[3-(trifluoromethyl)phenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione |
InChI |
InChI=1S/C27H21F3N2O4S2/c1-36-14-7-5-11(6-8-14)17-18-15-10-16(21(18)37-23-22(17)38-26(35)31-23)20-19(15)24(33)32(25(20)34)13-4-2-3-12(9-13)27(28,29)30/h2-9,15-21H,10H2,1H3,(H,31,35) |
Clé InChI |
NSQOUZPPLNSZLX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C3C4CC(C3SC5=C2SC(=O)N5)C6C4C(=O)N(C6=O)C7=CC=CC(=C7)C(F)(F)F |
SMILES canonique |
COC1=CC=C(C=C1)C2C3C4CC(C3SC5=C2SC(=O)N5)C6C4C(=O)N(C6=O)C7=CC=CC(=C7)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 1~2~-[4-(difluoromethoxy)benzylidene]-1~7~methyl-1~6~,1~7~-dihydro-1~3~(1~2~H)-oxo-3(1,2)-benza-2-oxa-1(5,7)-1~5~H-[1,3]thiazolo[3,2-a]pyrimidinacyclopropaphane-1~6~-carboxylate](/img/structure/B384126.png)
![N-(2,4-dimethylphenyl)-9,10-dimethyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxamide](/img/structure/B384127.png)



![N,N-bis(2-cyanoethyl)-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B384138.png)
![1-[1,1'-biphenyl]-4-yl-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B384139.png)
![5-(1-Adamantyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium](/img/structure/B384140.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone](/img/structure/B384141.png)

![1-[1,1'-biphenyl]-4-yl-2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B384143.png)
![1-(4-chlorophenyl)-2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B384144.png)
![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B384145.png)
